

Spectroscopic Data of Chloroaniline Isomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: *n*-Chloroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for the three positional isomers of chloroaniline: 2-chloroaniline (ortho-chloroaniline), 3-chloroaniline (meta-chloroaniline), and 4-chloroaniline (para-chloroaniline). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols. The term "**n-chloroaniline**" is ambiguous; therefore, this guide addresses the ortho, meta, and para isomers, which are of primary interest in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of chloroaniline isomers. The chemical shifts in ^1H and ^{13}C NMR spectra are highly sensitive to the position of the chlorine atom on the aromatic ring.

^1H NMR Spectral Data

The following table summarizes the proton NMR chemical shifts (δ) for the chloroaniline isomers. Spectra are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Isomer	Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
2-Chloroaniline	NH ₂	3.92	broad s	-
H6	7.22	d	8.1	
H4	7.03	t	7.6	
H3	6.72	d	-	
H5	6.67	m	-	
3-Chloroaniline	NH ₂	3.66	s	-
H2	7.00	t	-	
H6	6.69	ddd	7.8, 1.8, 0.9	
H5	6.59	t	7.8	
H4	6.46	ddd	7.8, 2.1, 0.9	
4-Chloroaniline	NH ₂	3.68	s	-
H2, H6	6.77	d	8.0	
H3, H5	6.89	t	7.3	

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information about the carbon framework of the chloroaniline isomers.

Isomer	Carbon	Chemical Shift (ppm)
2-Chloroaniline	C1 (C-NH ₂)	142.9
	C2 (C-Cl)	119.5
	C3	129.2
	C4	119.1
	C5	127.4
	C6	116.2
3-Chloroaniline	C1 (C-NH ₂)	147.9
	C2	113.8
	C3 (C-Cl)	135.0
	C4	118.4
	C5	130.5
	C6	115.0
4-Chloroaniline	C1 (C-NH ₂)	144.95
	C2, C6	116.25
	C3, C5	129.13
	C4 (C-Cl)	123.16

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of chloroaniline isomers is as follows:

- Sample Preparation:
 - Weigh approximately 5-25 mg of the chloroaniline isomer for ¹H NMR, or a sufficient amount to create a saturated solution for ¹³C NMR, into a clean, dry vial.[\[1\]](#)[\[2\]](#)

- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically CDCl₃, containing an internal standard like TMS.[1][2]
- Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[1][3]
- The final volume in the NMR tube should be around 0.5 - 0.6 mL, corresponding to a height of about 40-50 mm.[2][3]
- Cap the NMR tube and wipe the outside clean with acetone or isopropanol before placing it in the spectrometer.[3]
- Data Acquisition:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.[1][4]
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater number of scans will be required due to its lower natural abundance and sensitivity.[3]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The chloroaniline isomers exhibit characteristic absorption bands corresponding to N-H, C-H, C=C,

C-N, and C-Cl vibrations.

IR Spectral Data

The following table summarizes the key IR absorption bands for chloroaniline isomers. Spectra are often recorded as a liquid film or a KBr pellet.

Vibrational Mode	Wavenumber (cm ⁻¹)	Isomer(s)
N-H stretch (amine)	3350 - 3450	All
C-H stretch (aromatic)	3010 - 3100	All
C=C stretch (aromatic ring)	1590 - 1610	All
C=C stretch (aromatic ring)	1490 - 1510	All
C-N stretch (aryl amine)	1250 - 1350	All
C-Cl stretch	1080 - 1100	All
C-H bend (out-of-plane)	Varies with substitution pattern	All

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.[5]
 - In an agate mortar, grind 1-2 mg of the chloroaniline isomer with 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[5]
 - Transfer the powder to a pellet-making die.
 - Use a hydraulic press to apply pressure and form a thin, transparent KBr pellet.
- Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Collect a background spectrum of the empty sample chamber.[6]
- Collect the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Mass Spectral Data

The electron ionization (EI) mass spectra of chloroaniline isomers are characterized by a prominent molecular ion peak (M^+) and an isotopic peak ($M+2$) due to the presence of the ^{37}Cl isotope.

Isomer	Molecular Ion (M^+) m/z	M+2 Isotope Peak m/z	Key Fragment Ions (m/z)
2-Chloroaniline	127	129	92, 65
3-Chloroaniline	127	129	92, 65
4-Chloroaniline	127	129	92, 65

The molecular ion for all isomers is observed at m/z 127 (for ^{35}Cl) and 129 (for ^{37}Cl) with an approximate intensity ratio of 3:1.[7][8] The major fragmentation involves the loss of a chlorine atom followed by the loss of HCN.

Experimental Protocol for LC-MS/MS

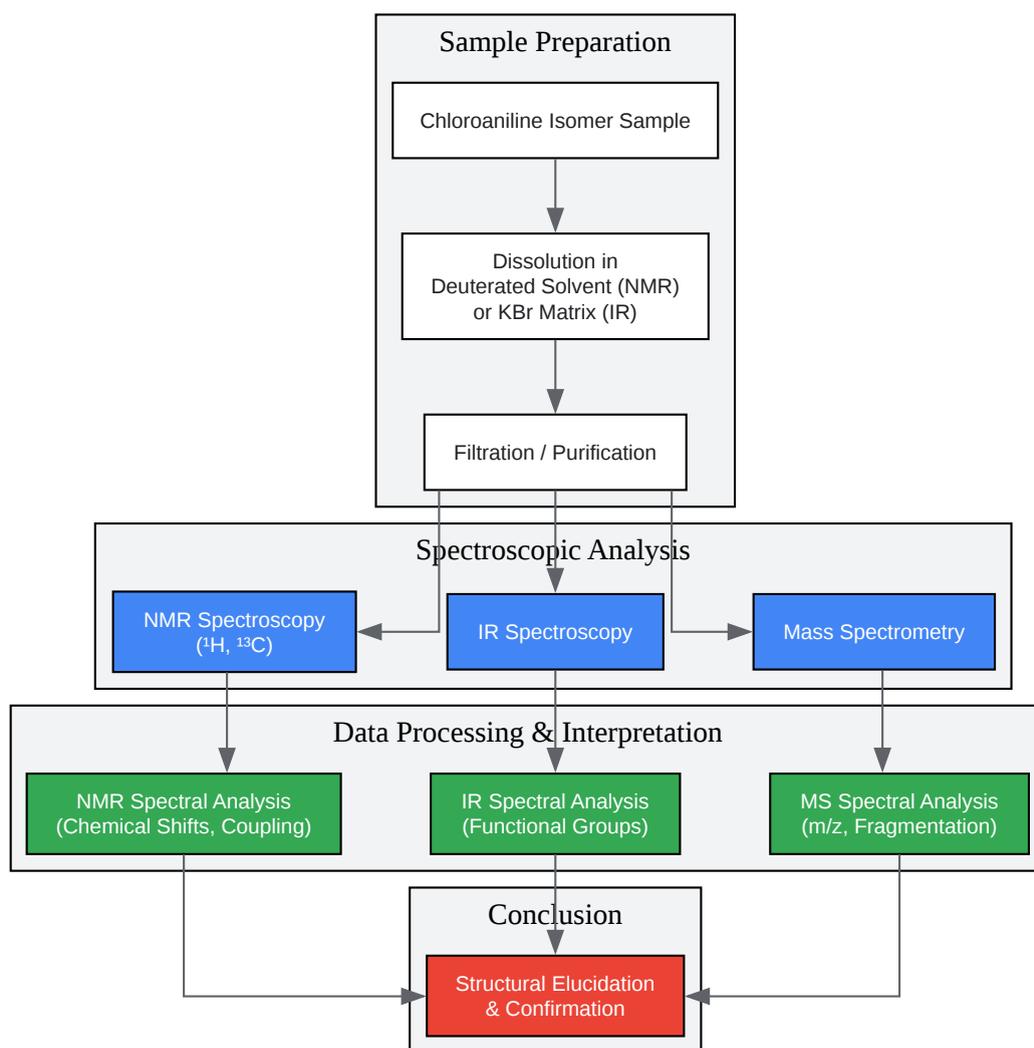
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and selectivity for the analysis of chloroanilines.

- Sample Preparation:

- Prepare a stock solution of the chloroaniline isomer in a suitable solvent such as methanol or acetonitrile.
- Prepare a series of calibration standards by diluting the stock solution.
- For complex matrices, a sample extraction and cleanup procedure, such as solid-phase extraction (SPE), may be necessary.[9]
- LC Separation:
 - Use a suitable HPLC column, such as a C18 or biphenyl column.[10]
 - The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run under gradient or isocratic conditions.[11][12]
- MS/MS Detection:
 - The mass spectrometer is typically operated in electrospray ionization (ESI) positive ion mode.[10][11]
 - For quantitative analysis, multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.[10] This involves selecting the precursor ion (the molecular ion) and monitoring for a specific product ion after fragmentation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chloroaniline isomer.



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Caption: Workflow for the spectroscopic analysis of chloroaniline isomers.

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